molecular formula C8H15Cl B13153360 (1-Chloro-2-methylbutan-2-yl)cyclopropane

(1-Chloro-2-methylbutan-2-yl)cyclopropane

Cat. No.: B13153360
M. Wt: 146.66 g/mol
InChI Key: VLPDILMGXFETHE-UHFFFAOYSA-N
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Description

(1-Chloro-2-methylbutan-2-yl)cyclopropane is an organic compound with the molecular formula C8H15Cl. It is a cyclopropane derivative, characterized by the presence of a cyclopropane ring attached to a 1-chloro-2-methylbutan-2-yl group. This compound is of interest in various fields of research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Chloro-2-methylbutan-2-yl)cyclopropane can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-bromomethylcoumarins, benzaldehydes, and active methylene groups in the presence of potassium thiocyanate (KSCN) and potassium carbonate (K2CO3) in a mixture of acetonitrile and water at room temperature for 2-5 hours has been reported . This method is noted for its simplicity, environmental friendliness, and high yield.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1-Chloro-2-methylbutan-2-yl)cyclopropane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.

    Cycloaddition Reactions: The cyclopropane ring can participate in cycloaddition reactions with alkenes or alkynes.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

    Nucleophiles: Such as hydroxide ions, amines, and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted cyclopropane derivatives, while oxidation reactions can produce cyclopropane carboxylic acids.

Scientific Research Applications

(1-Chloro-2-methylbutan-2-yl)cyclopropane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Chloro-2-methylbutan-2-yl)cyclopropane involves its interaction with specific molecular targets. The cyclopropane ring is highly strained, making it reactive and capable of undergoing various transformations. The chlorine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The exact molecular pathways and targets depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane: The simplest cyclopropane derivative, used as an anesthetic.

    (1-Bromo-2-methylbutan-2-yl)cyclopropane: Similar structure with a bromine atom instead of chlorine.

    (1-Chloro-2-methylbutan-2-yl)cyclobutane: Similar structure with a cyclobutane ring instead of cyclopropane.

Uniqueness

(1-Chloro-2-methylbutan-2-yl)cyclopropane is unique due to the combination of its cyclopropane ring and the 1-chloro-2-methylbutan-2-yl group. This unique structure imparts specific reactivity and properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C8H15Cl

Molecular Weight

146.66 g/mol

IUPAC Name

(1-chloro-2-methylbutan-2-yl)cyclopropane

InChI

InChI=1S/C8H15Cl/c1-3-8(2,6-9)7-4-5-7/h7H,3-6H2,1-2H3

InChI Key

VLPDILMGXFETHE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CCl)C1CC1

Origin of Product

United States

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